![molecular formula C30H39N7O3 B2913490 N-{3-[4-(4-甲氧基苯基)哌嗪-1-基]丙基}-3-[4-(2-甲基丙基)-5-氧代-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺 CAS No. 902929-27-5](/img/structure/B2913490.png)
N-{3-[4-(4-甲氧基苯基)哌嗪-1-基]丙基}-3-[4-(2-甲基丙基)-5-氧代-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗疟应用
已经为类似于 N-{3-[4-(4-甲氧基苯基)哌嗪-1-基]丙基}-3-[4-(2-甲基丙基)-5-氧代-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺的化合物开发了质量控制方法,表明它们有望成为有前途的抗疟疾药。这些方法包括使用红外和紫外光谱、相关杂质以及电位滴定法进行鉴定,证明了该化合物有望进行更深入的抗疟疾研究 (Danylchenko 等人,2018)。
抗菌活性
已经合成了与目标化合物相关的新的衍生物,并显示出对测试微生物具有良好至中等的抗菌活性。这包括开发具有作为抗菌剂的显着潜力的化合物,表明在对抗微生物感染方面有广泛的应用 (Bektaş 等人,2007)。
降压特性
对与该化合物相关的喹唑啉衍生物的研究表明,它们对哺乳动物心脏组织具有α1-肾上腺素受体拮抗和 I 型抗心律失常作用。已经评估了此类化合物对血流动力学特征的影响,表明它们具有通过诱导心率和血压的剂量依赖性降低而作为降压剂的潜力 (Tsai 等人,2001)。
抗癌活性
一些衍生物已被确定为强效的微管蛋白组装抑制剂,并且在一系列癌细胞系中具有强效的抗癌活性。这些发现表明该化合物的衍生物可以作为开发新的抗癌疗法的先导 (Driowya 等人,2016)。
质量控制和药物开发
为类似化合物开发质量控制方法强调了它们在药物研究中的重要性,重点是确保潜在的抗疟疾药和其他治疗剂的纯度、效力和安全性。这对于推进这些化合物通过临床开发至关重要 (Danylchenko 等人,2018)。
作用机制
Target of Action
The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system and play a crucial role in regulating various physiological processes, including smooth muscle contraction and neurotransmitter release.
Mode of Action
The compound acts as an antagonist at the α1D and α1A adrenoceptors . This means it binds to these receptors and blocks their activation, preventing the downstream effects typically triggered by receptor activation. The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors .
Biochemical Pathways
The compound’s action on the α1D and α1A adrenoceptors affects several biochemical pathways. Specifically, it has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells . This apoptotic induction is an α1-independent action . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are affected by the compound . Among these, Bmi-1 is involved in the apoptotic induction of the compound in BPH-1 .
Pharmacokinetics
The compound’s effectiveness in both in vivo and in vitro studies suggests it has suitable pharmacokinetic properties for its intended use .
Result of Action
The compound has been shown to prevent the progression of prostatic hyperplasia by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis . In vitro, the compound exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness in an estrogen/androgen-induced rat BPH model suggests that hormonal levels may impact its action
属性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N7O3/c1-22(2)21-36-29(39)25-7-4-5-8-26(25)37-27(32-33-30(36)37)13-14-28(38)31-15-6-16-34-17-19-35(20-18-34)23-9-11-24(40-3)12-10-23/h4-5,7-12,22H,6,13-21H2,1-3H3,(H,31,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFLVEWDOGYSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。